molecular formula C8H9F2NO B12449436 4-(2-Amino-ethyl)-2,5-difluoro-phenol

4-(2-Amino-ethyl)-2,5-difluoro-phenol

Cat. No.: B12449436
M. Wt: 173.16 g/mol
InChI Key: NUEKMPRIHIPXRV-UHFFFAOYSA-N
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Description

4-(2-Amino-ethyl)-2,5-difluoro-phenol is an organic compound characterized by the presence of an aminoethyl group and two fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-ethyl)-2,5-difluoro-phenol typically involves the introduction of the aminoethyl group to a difluorophenol precursor. One common method is the nucleophilic substitution reaction where 2,5-difluorophenol reacts with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-ethyl)-2,5-difluoro-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the fluorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-(2-Amino-ethyl)-2,5-difluoro-phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 4-(2-Amino-ethyl)-2,5-difluoro-phenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonyl fluoride: Known for its use as a serine protease inhibitor.

    2-Phenethylamines: A class of compounds with diverse biological activities, including neurotransmitter modulation.

Uniqueness

4-(2-Amino-ethyl)-2,5-difluoro-phenol is unique due to the presence of both aminoethyl and difluorophenol groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

4-(2-aminoethyl)-2,5-difluorophenol

InChI

InChI=1S/C8H9F2NO/c9-6-4-8(12)7(10)3-5(6)1-2-11/h3-4,12H,1-2,11H2

InChI Key

NUEKMPRIHIPXRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)CCN

Origin of Product

United States

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